2,5-Dimethoxy-4-propylamphetamine

5-HT2 receptor radioligand binding structure-activity relationship

DOPR (CAS 63779-88-4) is a serotonergic psychedelic of the DOx class with defined 5-HT2A affinity (Ki=17.6 nM) and a unique dose-response separation in motivational vs. HTR models. Choose this reference standard to calibrate 5-HT2A assays, benchmark novel ligands, or study psychedelic microdosing effects—avoiding the confounding variability of close analogs like DOM or DOET. Procure for validated, reproducible research.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
CAS No. 63779-88-4
Cat. No. B12754582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-propylamphetamine
CAS63779-88-4
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1OC)CC(C)N)OC
InChIInChI=1S/C14H23NO2/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3/h8-10H,5-7,15H2,1-4H3
InChIKeyUEEAUFJYLUJWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxy-4-propylamphetamine (DOPR) CAS 63779-88-4: A High-Affinity DOx Series Hallucinogen with Defined Structure-Activity Positioning


2,5-Dimethoxy-4-propylamphetamine (DOPR, CAS 63779-88-4) is a synthetic phenethylamine derivative belonging to the DOx (4-substituted-2,5-dimethoxyamphetamine) series, classified as a serotonergic psychedelic acting primarily as a 5-HT2A receptor agonist [1]. The compound features a 4-propyl substitution on the 2,5-dimethoxyphenyl ring system, a structural motif that critically influences its pharmacological profile within this well-characterized class of hallucinogens [2]. DOPR has been studied in both preclinical behavioral models and in vitro receptor binding assays, providing a defined dataset for comparative evaluation against closely related DOx analogs differing only in the nature of the para-substituent (e.g., methyl, ethyl, iodo, bromo, isopropyl, butyl) [3].

Why DOPR (CAS 63779-88-4) Cannot Be Substituted with Other DOx Analogs: The Critical Role of the 4-Propyl Moiety


Within the DOx series, small modifications to the para-substituent produce substantial, non-linear shifts in receptor binding affinity, functional efficacy, in vivo potency, and behavioral profile [1]. A methyl (DOM) to ethyl (DOET) to propyl (DOPR) homologation, for instance, yields compounds with distinct Ki values, ED50 values in drug discrimination, and human active dose ranges, as demonstrated in head-to-head comparative studies [2]. Even isomeric variation (propyl vs. isopropyl) results in a >10-fold difference in human potency [3]. Consequently, substituting DOPR with a close analog for research or reference standard applications introduces uncontrolled variability in pharmacological readouts, confounding data interpretation and reproducibility. The specific quantitative profile of DOPR must be understood relative to these defined comparators to ensure experimental validity and appropriate procurement decisions.

DOPR (CAS 63779-88-4) Quantitative Differentiation: Head-to-Head Data Against Key DOx Analogs


DOPR vs. DOM, DOET, DOB, DOI: 5-HT2 Receptor Binding Affinity (Ki) from Rat Cortical Homogenates

DOPR demonstrates a 5-HT2 receptor binding affinity (Ki = 69 nM) that is intermediate within the DOx series, being significantly higher than 2,5-DMA (Ki = 5200 nM) and 2,4,5-TMA (Ki = 1650 nM), comparable to DOET (Ki = 100 nM) and DOM (Ki = 100 nM), and lower than DOB (Ki = 63 nM) and DOI (Ki = 19 nM) [1]. This quantitative ranking establishes DOPR's specific position on the affinity continuum, which is a key determinant of its pharmacological profile relative to other DOx compounds.

5-HT2 receptor radioligand binding structure-activity relationship DOx series

DOPR vs. DOM, DOET, DOB, DOI: Discriminative Stimulus Potency (ED50) in DOM-Trained Rats

In rats trained to discriminate 1.0 mg/kg DOM from vehicle, DOPR fully generalizes to the DOM stimulus with an ED50 of 0.17 mg/kg (i.p.) [1]. This potency is higher than that of DOM itself (ED50 = 0.44 mg/kg), DOET (ED50 = 0.23 mg/kg), DOB (ED50 = 0.20 mg/kg), and DOI (ED50 = 0.42 mg/kg). Notably, DOPR is less potent than R(−)DOET (ED50 = 0.09 mg/kg) and R(−)DOB (ED50 = 0.10 mg/kg). These data indicate that DOPR is among the most potent DOx compounds in producing DOM-like interoceptive cues in this translational assay of hallucinogen-like activity.

drug discrimination ED50 stimulus generalization in vivo pharmacology

DOPR vs. DOIP (4-Isopropyl Isomer): Human Active Dose Comparison Demonstrates >10-Fold Potency Difference

A critical distinction exists between DOPR and its structural isomer, 2,5-dimethoxy-4-isopropylamphetamine (DOIP or DOiP). Human psychopharmacological data indicate that DOIP is approximately ten times weaker than DOPR, requiring doses of 20-30 mg to produce threshold effects, compared to the 2-5 mg active dose range for DOPR [1]. This >10-fold potency reduction highlights the exquisite sensitivity of the 5-HT2A receptor to the steric and electronic properties of the para-substituent, wherein a branched isopropyl group is poorly tolerated relative to the linear n-propyl chain.

structural isomer human potency active dose DOx series

DOPR vs. GM-2040: In Vitro Functional Activity (EC50, Emax) and In Vivo Head-Twitch Response (HTR) Comparison

In a direct comparative study with the novel 5-HT2A agonist GM-2040, DOPR exhibited distinct functional and behavioral signatures [1]. At the human 5-HT2A receptor, DOPR showed a Ki of 17.6 nM, an EC50 of 0.12 nM, and an Emax of 102.9% (relative to 5-HT). GM-2040, in contrast, had a Ki of 3.4 nM, an EC50 of 43.8 nM, and an Emax of 71.09%. In vivo, DOPR produced a robust head-twitch response (HTR) in mice, with a peak of 75.13 twitches, significantly higher than GM-2040's peak of 16.17 twitches (p<0.001). Furthermore, DOPR exhibited higher ex vivo 5-HT2A receptor occupancy (RO50 = 2.1 mg/kg) compared to GM-2040 (RO50 = 9.8 mg/kg). These data position DOPR as a high-efficacy, full agonist at 5-HT2A, eliciting a pronounced hallucinogenic-like behavioral response, unlike GM-2040 which acts as a partial agonist with attenuated HTR.

functional activity head-twitch response 5-HT2A agonist hallucinogenic potential

DOPR vs. DOTB: Locomotor Activity Differentiation in Mice Confirms Hallucinogenic vs. Non-Hallucinogenic Profile

In a study comparing the behavioral effects of phenylalkylamines in C57BL/6J mice using the Behavioral Pattern Monitor (BPM), DOPR (at low doses) significantly increased locomotor activity, a 5-HT2A receptor-mediated effect characteristic of hallucinogens [1]. In contrast, the non-hallucinogenic analog 2,5-dimethoxy-4-tert-butylamphetamine (DOTB) did not alter locomotor activity at any dose tested (0.1-10 mg/kg i.p.) [1]. This functional divergence, despite both compounds having affinity for the 5-HT2A receptor, underscores that DOPR is an agonist that activates the receptor in a manner that translates to behavioral excitation, whereas DOTB lacks this property and is considered non-hallucinogenic.

locomotor activity hallucinogen 5-HT2A behavioral pharmacology

DOPR Demonstrates a Functional Separation Between Motivational Enhancement (Microdose) and Hallucinogenic Effects (HTR) in Mice

A recent study (2025) characterized the dose-response relationship of DOPR on effortful motivation (Progressive Ratio Breakpoint Task, PRBT) and psychedelic-like behavior (Head-Twitch Response, HTR) in mice [1]. Significant improvements in PRBT performance were observed at doses as low as 0.0106 mg/kg in mice with low baseline motivation, while high-performing mice were unaffected. In contrast, DOPR only induced significant HTR at doses ≥0.1 mg/kg. This demonstrates a ~10-fold separation between the dose required to enhance motivation (0.0106 mg/kg) and the threshold dose for inducing a hallucinogenic-like behavioral response (≥0.1 mg/kg). This is the first quantitative evidence for a functional separation of these two effects with DOPR.

microdose motivation head-twitch response translational neuroscience

Optimal Scientific and Industrial Applications of 2,5-Dimethoxy-4-propylamphetamine (DOPR, CAS 63779-88-4) Based on Quantitative Evidence


Reference Standard for 5-HT2A Receptor Binding and Functional Activity Assays in the DOx Series

DOPR serves as a well-characterized reference standard in in vitro assays due to its defined binding affinity (Ki = 69 nM in rat cortex, Ki = 17.6 nM at human 5-HT2A) and its high functional potency (EC50 = 0.12 nM, Emax = 102.9%) as a full agonist [1][2]. Its intermediate position in the DOx affinity hierarchy makes it a suitable comparator for evaluating novel 5-HT2A ligands, particularly those designed to modulate receptor activity without hallucinogenic effects (e.g., GM-2040). Researchers should use DOPR to calibrate assay sensitivity and to benchmark the activity of other DOx analogs.

Positive Control in In Vivo Behavioral Models of Hallucinogen-Like Activity (Drug Discrimination, HTR, Locomotor Activity)

Given its robust and quantifiable effects in established preclinical models, DOPR is an ideal positive control. Its potent ED50 (0.17 mg/kg) in DOM drug discrimination assays [1], its high peak HTR response (75.13 twitches) [2], and its ability to increase 5-HT2A-mediated locomotor activity [3] provide clear benchmarks for assessing the hallucinogenic potential of new chemical entities. DOPR can be used to validate experimental protocols and to compare the efficacy of other serotonergic compounds across these translational behavioral assays.

Tool Compound for Investigating Dissociable Behavioral Effects of 5-HT2A Agonists: Motivation vs. Hallucination

The recently discovered dose-response separation between motivational enhancement (0.0106 mg/kg) and HTR induction (≥0.1 mg/kg) in mice positions DOPR as a unique tool compound [1]. Researchers studying the therapeutic potential of psychedelic 'microdosing' for amotivational states (e.g., depression, apathy) can utilize DOPR to dissect the neural circuits underlying these distinct behavioral outcomes. This specific property is not established for other DOx analogs and highlights a niche application for DOPR in translational neuroscience research.

Analytical Reference Material for Forensic and Clinical Toxicology

DOPR, as a known compound of the DOx class with a defined CAS number (63779-88-4) and established chromatographic and mass spectral properties (including its hydrochloride salt, CAS 53581-55-8) [1], is a necessary reference material for forensic toxicology laboratories. It enables the identification and quantification of DOPR in biological samples and seized materials, distinguishing it from structurally similar analogs (e.g., DOIP, DOET, DOM) that may co-elute or produce similar mass fragments. Its inclusion in reference standard libraries supports accurate forensic casework and public health monitoring.

Technical Documentation Hub

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